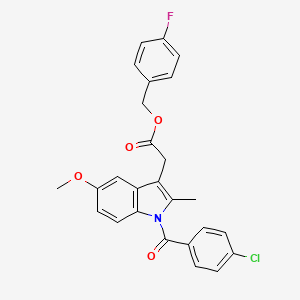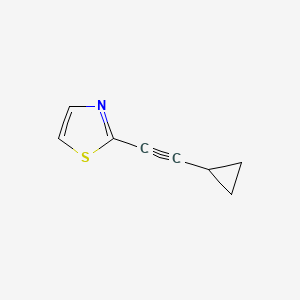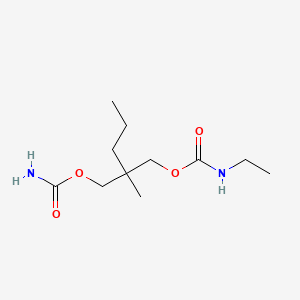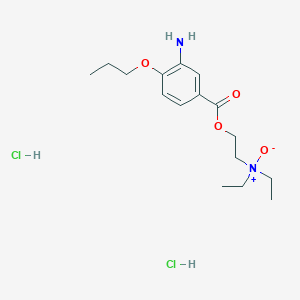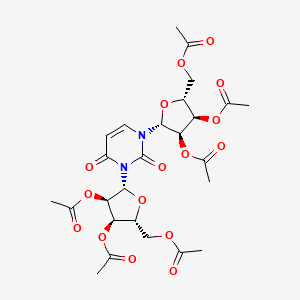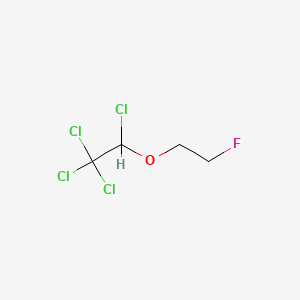
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is a chemical compound that belongs to the class of ethers It is characterized by the presence of a fluoroethyl group and a tetrachloroethyl group connected through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether typically involves the reaction of 2-fluoroethanol with 1,2,2,2-tetrachloroethane in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as potassium carbonate or sodium hydroxide to promote the etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 2-fluoroethanol and 1,2,2,2-tetrachloroethane.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluoroethyl or tetrachloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of fluoroacetaldehyde and tetrachloroacetaldehyde.
Reduction: Formation of 2-fluoroethanol and 1,2,2,2-tetrachloroethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether involves its interaction with molecular targets such as enzymes and cellular membranes. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The tetrachloroethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2-Fluoroethanol
- 1,2,2,2-Tetrachloroethane
Uniqueness
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is unique due to the combination of fluoroethyl and tetrachloroethyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.
Propriétés
Numéro CAS |
339-65-1 |
|---|---|
Formule moléculaire |
C4H5Cl4FO |
Poids moléculaire |
229.9 g/mol |
Nom IUPAC |
1,1,1,2-tetrachloro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H5Cl4FO/c5-3(4(6,7)8)10-2-1-9/h3H,1-2H2 |
Clé InChI |
NEQRCZVHVQVNSA-UHFFFAOYSA-N |
SMILES canonique |
C(CF)OC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


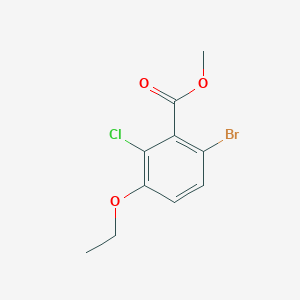
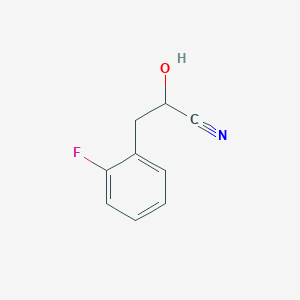

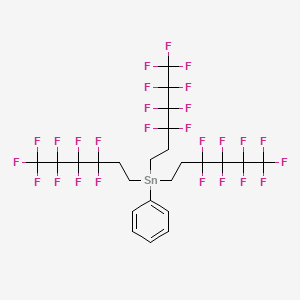
![[2-Acetyloxy-3-[[2-acetyloxy-5-(2-bromo-1-hydroxyethyl)phenyl]methyl]-5-(2-bromo-1-hydroxyethyl)phenyl]methyl acetate](/img/structure/B13422500.png)

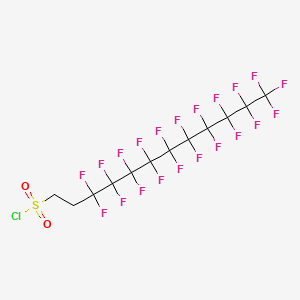
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)
